Lipophilicity and Stratum Corneum Partitioning
Cortisol octanoate demonstrates a calculated ACD/LogP of 5.70, compared to hydrocortisone free base which has an XLogP3 of 1.61 [1]. This approximately 4.1 log unit difference corresponds to a theoretical ~12,500-fold higher octanol-water partition coefficient, directly predicting substantially enhanced partitioning into the lipid-rich stratum corneum [2]. The increased lipophilicity is a direct consequence of the C8 octanoate esterification at the 21-position, a modification that distinguishes it from both the free alcohol and shorter-chain esters (e.g., acetate, LogP ~2.3).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.70 |
| Comparator Or Baseline | Hydrocortisone free base: XLogP3 = 1.61 |
| Quantified Difference | ΔLogP ≈ 4.1 (12,500-fold higher partition coefficient) |
| Conditions | Calculated logP values; ACD/LogP (ChemSpider) vs. XLogP3 (PubChem) |
Why This Matters
For topical formulation procurement, a higher LogP directly correlates with improved skin permeation potential, making cortisol octanoate a scientifically justified selection for transdermal or dermal delivery research over the free base.
- [1] PubChem. (n.d.). Hydrocortisone. Computed Log P (XLogP3): 1.61. View Source
- [2] Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability. Pharmaceutical Research, 9(5), 663-669. View Source
